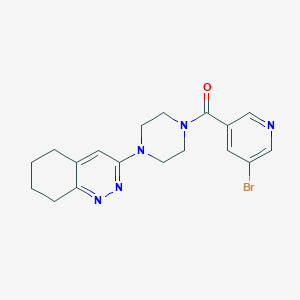![molecular formula C15H15ClN2O4S B2622525 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea CAS No. 2034599-99-8](/img/structure/B2622525.png)
1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a benzodioxole and a chlorothiophene moiety, suggests potential biological activity and utility in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chlorothiophene Group: This step involves the halogenation of thiophene followed by substitution reactions to introduce the chlorine atom.
Coupling with Urea: The final step involves the reaction of the benzodioxole and chlorothiophene intermediates with isocyanates or urea derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or agrochemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, urea derivatives can act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The benzodioxole and chlorothiophene groups may enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-hydroxyethyl]urea: Similar structure with a hydroxyl group instead of a methoxy group.
1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-bromothiophen-2-yl)-2-methoxyethyl]urea: Bromine substitution instead of chlorine.
1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-methylthiophen-2-yl)-2-methoxyethyl]urea: Methyl substitution instead of chlorine.
Uniqueness
The unique combination of benzodioxole and chlorothiophene groups in 1-(2H-1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea may confer distinct biological activities and chemical properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-20-12(13-4-5-14(16)23-13)7-17-15(19)18-9-2-3-10-11(6-9)22-8-21-10/h2-6,12H,7-8H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZIQGOLJQYMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2622443.png)
![N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2622445.png)
![2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2622446.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2622448.png)
![(1R)-1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2622449.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2622450.png)

![1-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2622455.png)

![N-{3-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]propyl}methanesulfonamide](/img/structure/B2622458.png)

![1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2622462.png)
![6,7-dimethoxy-9-[2-(trifluoromethyl)phenyl]-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2622463.png)
![(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2622464.png)
